4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one

Übersicht

Beschreibung

4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is a Loratadine impurity.

Wirkmechanismus

Target of Action

Loratadine Impurity E, also known as 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one, is a derivative of Loratadine . Loratadine is a second-generation antihistamine . Therefore, it’s reasonable to infer that Loratadine Impurity E may also act on histamine receptors, specifically H1 receptors .

Mode of Action

Considering its structural similarity to loratadine, it might interact with h1 receptors, inhibiting the binding of histamine, and thereby alleviating allergic symptoms .

Biochemical Pathways

As a potential antihistamine, it may affect the histamine-mediated immune response pathway .

Pharmacokinetics

Loratadine, the parent compound, is known to be rapidly absorbed and extensively metabolized in humans . It’s plausible that Loratadine Impurity E might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

If it acts similarly to loratadine, it may help alleviate symptoms of allergic reactions by blocking the action of histamine at h1 receptors .

Biochemische Analyse

Biochemical Properties

It is known that Loratadine, the parent compound, interacts with histamine H1 receptors, inhibiting the binding of pyrilamine . It’s plausible that 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one may have similar interactions or may interact with other enzymes, proteins, and biomolecules.

Cellular Effects

Studies on Loratadine have shown that it can induce apoptosis and inhibit epithelial-mesenchymal transition (EMT) in certain concentrations . It’s possible that this compound may have similar effects on cells.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on Loratadine has shown that it can be quantified in its bulk drug samples, suggesting its stability .

Dosage Effects in Animal Models

Studies on Loratadine have shown a positive association between Loratadine administration and improved survival outcomes in lung cancer patients, exhibiting dose dependency .

Metabolic Pathways

Loratadine is known to be extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .

Transport and Distribution

Studies on Loratadine and its metabolites have shown that they are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Biologische Aktivität

4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one (CAS: 133330-60-6) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

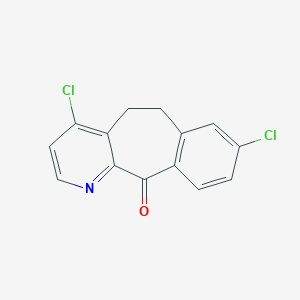

- Molecular Formula : C14H9Cl2NO

- Molecular Weight : 273.13 g/mol

- Structure : The compound features a bicyclic structure with two chlorine atoms at the 4 and 8 positions of the benzo ring.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines. The compound demonstrated the ability to induce apoptosis in human cancer cells by activating specific signaling pathways related to cell death.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung cancer) | 25 | Inhibition of proliferation |

The biological activity of this compound is primarily attributed to its interaction with cellular pathways:

- Apoptosis Induction : The compound activates caspases, which are critical for the apoptotic process.

- Cell Cycle Arrest : It has been shown to inhibit cell cycle progression in various cancer cell lines.

- Radical Generation : Similar to other compounds in its class, it generates free radicals that contribute to its cytotoxic effects.

Case Studies

A notable case study involved the treatment of HL-60 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as Annexin V and propidium iodide staining.

Table 2: Apoptotic Markers in HL-60 Cells Treated with the Compound

| Concentration (µM) | Annexin V Positive (%) | Propidium Iodide Positive (%) |

|---|---|---|

| 0 | 5 | 2 |

| 10 | 20 | 10 |

| 20 | 50 | 30 |

Pharmacological Applications

This compound is being explored for its potential use in therapeutic settings beyond oncology. Its structural similarity to known antihistamines suggests possible applications in allergy treatments or as an anti-inflammatory agent.

Future Research Directions

Further studies are necessary to fully elucidate the pharmacokinetics and long-term effects of this compound. Investigations into its potential side effects and interactions with other drugs will be crucial for its development as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Impurity Reference Standard

4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one is recognized as an impurity of Loratadine, an antihistamine used to treat allergies. Its identification and quantification are crucial for quality control in pharmaceutical formulations. The compound serves as a reference standard for the assessment of Loratadine's purity and stability during manufacturing processes .

Potential Therapeutic Uses

Research indicates that compounds similar to this compound may exhibit biological activity that could be leveraged for therapeutic purposes. For instance:

- Antihistaminic Activity : Given its structural similarity to Loratadine, it may possess antihistaminic properties that warrant further investigation.

- Neuropharmacological Effects : Some studies suggest that derivatives of this compound could have implications in treating neurological disorders due to their interaction with neurotransmitter systems .

Building Block for Synthesis

The compound can serve as a versatile building block in organic synthesis. Its unique structural features allow for the development of new derivatives with potentially enhanced biological activities. This aspect is particularly relevant in the design of novel pharmaceuticals targeting various diseases .

Case Study 1: Quality Control in Pharmaceutical Production

In a study focused on the quality control of Loratadine formulations, researchers utilized this compound as a reference standard to ensure compliance with regulatory standards. The study highlighted the importance of accurately quantifying impurities to maintain drug efficacy and safety .

Case Study 2: Exploration of Antihistaminic Properties

A research team investigated the antihistaminic potential of various benzo[5,6]cycloheptapyridine derivatives. They found that certain modifications to the structure of compounds like this compound resulted in enhanced activity against histamine receptors. This finding opens avenues for developing new antihistamines with improved therapeutic profiles .

Eigenschaften

IUPAC Name |

7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKZNHVKGINCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158079 | |

| Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133330-60-6 | |

| Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133330606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-DICHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U665LG9V5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.